molecular formula C9H6O5 B1252680 3-Oxalobenzoic acid

3-Oxalobenzoic acid

Cat. No.: B1252680
M. Wt: 194.14 g/mol
InChI Key: WVPYGTHKWYSUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxalobenzoic acid is an oxo dicarboxylic acid. It derives from a benzoic acid.

Scientific Research Applications

Environmental and Biotechnological Applications

  • Gallic Acid Degradation Pathway in Bacteria : Research has shown that 3-Oxalobenzoic acid derivatives like gallic acid (3,4,5-trihydroxybenzoic acid) play a significant role in environmental biodegradation. A study on Pseudomonas putida revealed the complete genetic cluster responsible for gallic acid degradation, highlighting the importance of such pathways in bacterial adaptation and potential biotechnological applications (Nogales et al., 2011).

Industrial and Corrosion Inhibition

  • Corrosion Inhibition Properties : A derivative of this compound, 3-Hydroxybenzoic acid, was studied for its potential as a corrosion inhibitor in stainless steel, showcasing its industrial applicability in enhancing material longevity and performance (Narváez, Cano, & Bastidas, 2005).

Chemical Synthesis and Medicinal Applications

  • Intermediate in Pharmaceutical Synthesis : 3-Aminobenzoic acid, related to this compound, is used as an intermediate in the production of various pharmaceuticals, including anti-inflammatory analgesics, demonstrating the compound's role in medicinal chemistry (Yin Qun, 2010).

Biochemical Research and Sensor Development

  • Biosensor Engineering : Derivatives of this compound, like 3-Phenoxybenzoic acid, have been utilized in the development of sensitive biosensors for detecting metabolites in biological samples, indicating their significant role in biochemical analysis and diagnostics (Huo et al., 2018).

Antimicrobial and Antioxidant Research

  • Synthesis and Biological Activity : Studies on 3-Hydroxybenzoic acid, a derivative of this compound, have shown its potential in synthesizing novel hybrid derivatives with antibacterial properties, highlighting its relevance in the development of new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Properties

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

3-oxalobenzoic acid

InChI

InChI=1S/C9H6O5/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,11,12)(H,13,14)

InChI Key

WVPYGTHKWYSUNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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